2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid
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Overview
Description
2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions . The molecular targets and pathways involved depend on the specific application and the functional groups introduced during synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Boc-piperidine: Similar in structure but lacks the acetic acid moiety.
N-Boc-2,2-dimethylpiperidine: Similar but with different substitution on the piperidine ring.
N-Boc-4-piperidone: Contains a ketone group instead of the acetic acid moiety.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid is unique due to the presence of both the Boc-protected amine and the acetic acid moiety, which allows for versatile functionalization and application in various fields of research and industry.
Properties
IUPAC Name |
2-[2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-7-6-10(8-11(16)17)9-14(15,4)5/h10H,6-9H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRAUAJAJOJIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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